Cellular Antiproliferative Potency in NCI-H358 (KRAS G12C) Cells
KRAS mutant protein inhibitor 1 (reported as Compound 11B) demonstrates nanomolar antiproliferative activity against the KRAS G12C-mutant NCI-H358 non-small cell lung cancer cell line. Its IC50 value of 14.49 nM places it in a potency range comparable to, but distinct from, other tool compounds and clinical candidates . For example, a related analog from the same patent series (Compound 11) exhibits reduced potency with an IC50 of 27.63 nM under identical assay conditions . This nearly 2-fold difference in potency highlights the impact of subtle structural modifications on cellular efficacy.
| Evidence Dimension | Cellular Antiproliferative Activity |
|---|---|
| Target Compound Data | IC50 = 14.49 nM |
| Comparator Or Baseline | Compound 11: IC50 = 27.63 nM |
| Quantified Difference | 1.9-fold higher potency |
| Conditions | NCI-H358 human NSCLC cells (KRAS G12C mutant), 6-day incubation, CCK-8 assay |
Why This Matters
This direct, intra-study comparison provides a quantitative basis for selecting this specific compound over a closely related structural analog when higher potency in KRAS G12C-driven cellular models is required.
